3-cyclohexyl-N-(3,3,5-trimethylcyclohexyl)propanamide
Overview
Description
3-cyclohexyl-N-(3,3,5-trimethylcyclohexyl)propanamide is a useful research compound. Its molecular formula is C18H33NO and its molecular weight is 279.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.256214676 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Drug Development : Complex organic compounds are often explored for their potential in drug development and chemical synthesis. For instance, cyanamide and its derivatives are investigated for their roles in inhibiting aldehyde dehydrogenase, a mechanism relevant to treatments for alcohol dependence (C. Kwon et al., 1986). This reflects the broader interest in modifying organic compounds to achieve desired biological activities.
Catalysis and Material Science : The study of isocyanates and their reactions, as explored by Greet Raspoet et al. (1998), indicates the importance of organic compounds in understanding reaction mechanisms that are crucial for material science and catalysis (Greet Raspoet et al., 1998). These insights contribute to the development of new materials and catalysts for industrial applications.
Environmental and Industrial Applications : The separation of benzene and cyclohexane using ionic liquids, as researched by Bustam-Khalil Mohamad Azmi et al. (2014), demonstrates the role of complex organic molecules in enhancing industrial separation processes (Bustam-Khalil Mohamad Azmi et al., 2014). This is particularly relevant in petrochemical industries, where efficient separation technologies can lead to significant energy savings.
Advanced Synthesis Techniques : The development of novel synthesis methods for organic compounds, such as the work by P. Anbarasan et al. (2011) on the electrophilic cyanation of aryl and heteroaryl bromides, highlights the ongoing research into more efficient, safer, and environmentally friendly chemical synthesis approaches (P. Anbarasan et al., 2011).
Neuroscience and Toxicology : The investigation into the effects of volatile substances like cyclohexane on the central nervous system, as studied by Tania Campos-Ordonez et al. (2015), shows the relevance of chemical compounds in understanding their potential neurotoxic effects (Tania Campos-Ordonez et al., 2015). This research is crucial for assessing the safety and health implications of exposure to various chemicals.
Properties
IUPAC Name |
3-cyclohexyl-N-(3,3,5-trimethylcyclohexyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO/c1-14-11-16(13-18(2,3)12-14)19-17(20)10-9-15-7-5-4-6-8-15/h14-16H,4-13H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRONIMDIFAHRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)CCC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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